molecular formula C19H14F4N2O2S B2991257 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251542-70-7

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B2991257
CAS No.: 1251542-70-7
M. Wt: 410.39
InChI Key: YPPZFQKFMOFGKB-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with fluorine and trifluoromethyl groups, along with a thiazole ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions to form the benzamide core.

    Thiazole Ring Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction, where 4-methyl-1,3-thiazole-2-methanol reacts with the benzamide derivative.

    Final Coupling: The final step involves coupling the thiazole-substituted benzamide with the methoxy group under appropriate conditions to yield the target compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and trifluoromethyl sites, using reagents like sodium methoxide.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2O2S/c1-11-10-28-17(24-11)9-27-14-5-2-12(3-6-14)18(26)25-13-4-7-16(20)15(8-13)19(21,22)23/h2-8,10H,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZFQKFMOFGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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